molecular formula C27H18N2O3S B15008982 2-amino-4-phenyl-3-(4-phenyl-1,3-thiazol-2-yl)-4H,5H-pyrano[3,2-c]chromen-5-one

2-amino-4-phenyl-3-(4-phenyl-1,3-thiazol-2-yl)-4H,5H-pyrano[3,2-c]chromen-5-one

Cat. No.: B15008982
M. Wt: 450.5 g/mol
InChI Key: YZJYFVHQJKFNRU-UHFFFAOYSA-N
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Description

2-amino-4-phenyl-3-(4-phenyl-1,3-thiazol-2-yl)-4H,5H-pyrano[3,2-c]chromen-5-one is a complex organic compound that features a unique combination of functional groups, including an amino group, phenyl rings, a thiazole ring, and a pyranochromenone structure. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-phenyl-3-(4-phenyl-1,3-thiazol-2-yl)-4H,5H-pyrano[3,2-c]chromen-5-one typically involves multi-step reactions that include the formation of the thiazole ring and the pyranochromenone core. One common method involves the condensation of appropriate aldehydes with thiazole derivatives under basic conditions, followed by cyclization reactions to form the pyranochromenone structure .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-amino-4-phenyl-3-(4-phenyl-1,3-thiazol-2-yl)-4H,5H-pyrano[3,2-c]chromen-5-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the phenyl rings or the thiazole ring .

Scientific Research Applications

2-amino-4-phenyl-3-(4-phenyl-1,3-thiazol-2-yl)-4H,5H-pyrano[3,2-c]chromen-5-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .

Mechanism of Action

The mechanism of action of 2-amino-4-phenyl-3-(4-phenyl-1,3-thiazol-2-yl)-4H,5H-pyrano[3,2-c]chromen-5-one involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole and pyranochromenone derivatives, such as:

Uniqueness

The uniqueness of 2-amino-4-phenyl-3-(4-phenyl-1,3-thiazol-2-yl)-4H,5H-pyrano[3,2-c]chromen-5-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C27H18N2O3S

Molecular Weight

450.5 g/mol

IUPAC Name

2-amino-4-phenyl-3-(4-phenyl-1,3-thiazol-2-yl)-4H-pyrano[3,2-c]chromen-5-one

InChI

InChI=1S/C27H18N2O3S/c28-25-23(26-29-19(15-33-26)16-9-3-1-4-10-16)21(17-11-5-2-6-12-17)22-24(32-25)18-13-7-8-14-20(18)31-27(22)30/h1-15,21H,28H2

InChI Key

YZJYFVHQJKFNRU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4OC3=O)OC(=C2C5=NC(=CS5)C6=CC=CC=C6)N

Origin of Product

United States

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